molecular formula C17H12F2N2S B2753939 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine CAS No. 872695-03-9

3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine

Cat. No.: B2753939
CAS No.: 872695-03-9
M. Wt: 314.35
InChI Key: UGIBZKXAQPNHEH-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a synthetically designed pyridazine derivative of significant interest in chemical and pharmaceutical research. This compound features a pyridazine core substituted with a (4-fluorobenzyl)thio group at the 3-position and a 4-fluorophenyl group at the 6-position, a structural motif known to confer valuable bioactivity and binding properties. The primary research applications for this compound are explored in two key domains. In medicinal chemistry , it serves as a key intermediate for developing novel therapeutic agents. The 4-fluorobenzylthio moiety is a recognized pharmacophore in the design of potent enzyme inhibitors. Recent studies on analogous structures have demonstrated that the 4-fluorobenzyl group can establish profitable π/π stacking and fluorine bonding interactions within the catalytic site of enzymes like tyrosinase, making it a valuable scaffold for inhibitor design . Furthermore, sulfur-containing heterocycles akin to this compound have shown promising anticancer activity , with 4-fluorobenzyl derivatives exhibiting significant potency against various human cancer cell lines, including breast and ovarian cancers . Its mechanism of action in this context is often associated with the induction of cell cycle arrest and apoptosis. In agrochemical research , the pyridazine scaffold is a classic bio-active structure. Historical patent literature establishes that substituted pyridazine derivatives demonstrate potent herbicidal activity . This compound is therefore a candidate for the development of new pre- or post-emergent herbicides, acting by disrupting plant growth processes. This product is intended For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it is not for food consumption.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2S/c18-14-5-1-12(2-6-14)11-22-17-10-9-16(20-21-17)13-3-7-15(19)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBZKXAQPNHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine typically involves the reaction of 4-fluorobenzyl chloride with 4-fluorothiophenol to form 4-fluorobenzylthioether. This intermediate is then reacted with 6-chloropyridazine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted pyridazines and benzyl derivatives.

Scientific Research Applications

3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo-Pyridazine Derivatives (Antimicrobial Activity)

A series of triazolo-pyridazine derivatives, such as 3,6-di(4’-tolyl)-(1,2,4)triazolo(4,3-b)pyridazine (6b) and 3-(4’-tolyl)-6-(2’,4’-dimethylphenyl)-(1,2,4)triazolo(4,3-b)pyridazine (7b), exhibit notable antimicrobial properties. These compounds are synthesized via cyclization of hydrazino-pyridazine intermediates with aroyl chlorides .

Key Findings:
  • Antibacterial Activity : Compounds 6b, 7b, and 8b showed activity against E. coli, S. aureus, M. luteus, and K. pneumoniae, comparable to ampicillin and chloramphenicol .
  • Antifungal Activity : Derivatives 7a, 7b, and 9b demonstrated potency against Candida albicans and C. neoformans, though less effective than fluconazole .

Comparison with Target Compound: While 3-((4-fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine shares a fluorinated pyridazine core, its thioether substituent differs from the triazolo ring in analogs. However, the thioether in the target compound may confer higher lipophilicity, influencing membrane permeability .

Trifluoromethyl-Pyridazine Derivatives (Physical Properties)

Pyridazines bearing trifluoromethyl (CF₃) groups, such as 3-hydroxy-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridazine (DS635), exhibit distinct physicochemical profiles. These compounds are synthesized via cyclization of aroyl propionic acids with hydrazine hydrate .

Key Data:
Compound Substituents Melting Point (°C) Molecular Formula
DS635 4-pyridinyl, CF₃ 241 C₁₀H₆F₃N₃O
DS636 3-pyridinyl, CF₃ 198–200 C₁₀H₆F₃N₃O
Target Compound 4-fluorobenzylthio, 4-FPh Not reported C₁₇H₁₂F₂N₂S

Comparison with Target Compound: The CF₃ group in analogs increases electronegativity and metabolic resistance compared to the 4-fluorophenyl group in the target compound. However, the thioether linkage in the target compound may enhance solubility in non-polar environments .

Piperazine-Sulfonyl Pyridazine Derivatives (Pharmacological Screening)

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(propane-2-sulfonyl)pyridazine (F807-1382) is a screening compound with a piperazine-sulfonyl motif. This derivative is optimized for CNS targets due to the piperazine moiety, which enhances blood-brain barrier penetration .

Key Features:
  • Structural Differences : The sulfonyl group improves solubility and stability, while the piperazine ring enables interactions with neurotransmitter receptors.
  • Synthetic Accessibility : Available in milligram quantities via modular synthesis, contrasting with the MW-assisted route of the target compound .

Comparison with Target Compound : The target compound lacks the sulfonyl-piperazine system, suggesting divergent therapeutic applications. The thioether group may limit CNS activity but could favor peripheral targets like antimicrobial enzymes .

Biological Activity

3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and its interactions with various biological targets. This article summarizes the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine can be represented as follows:

  • Molecular Formula : C16H12F2N2S
  • CAS Number : 7207317

This compound features a pyridazine core substituted with fluorobenzyl and fluorophenyl groups, which may contribute to its biological properties.

Research indicates that compounds similar to 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This enzyme is involved in the breakdown of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters, potentially offering therapeutic benefits in neurodegenerative disorders.

Table 1: Inhibition Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)Selectivity Index
T3MAO-A1.57120.8
T6MAO-B0.013107.4

Note : The values indicate that T6 is a potent inhibitor of MAO-B with a high selectivity index, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of pyridazine compounds can protect neuronal cells from oxidative stress and apoptosis. For instance, T6 showed less cytotoxicity towards healthy fibroblast cells compared to other derivatives, indicating a favorable safety profile .

Case Studies

  • Alzheimer's Disease Models : In animal models, compounds structurally related to 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine have been shown to improve cognitive function and reduce amyloid plaque formation, which is characteristic of Alzheimer's disease pathology.
  • Parkinson's Disease Models : Similar compounds have demonstrated protective effects against dopaminergic neuron degeneration in models of Parkinson's disease, highlighting their potential for broader neuroprotective applications.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with MAO-B. The results indicate that the fluorinated groups enhance binding interactions, which correlate with the observed inhibitory potency .

Table 2: Molecular Docking Scores

CompoundBinding Affinity (kcal/mol)
T3-9.5
T6-10.2

These findings suggest that structural modifications can significantly impact the biological activity of pyridazine derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyridazine precursors and fluorinated aromatic thiols. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may lead to side reactions like dehalogenation or oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may be used for stepwise purification .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) or CuI can facilitate cross-coupling reactions, with yields varying between 45–75% depending on steric hindrance .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the final product, with HPLC validation recommended for >95% purity .

Q. How can researchers characterize the molecular structure and purity of this compound?

Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl vs. fluorophenyl groups) and detect impurities. Aromatic protons typically resonate at δ 7.2–8.5 ppm .
    • FT-IR : Identify thioether (C–S stretch ~600–700 cm⁻¹) and pyridazine ring vibrations (C=N ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~357.1 Da) and isotopic patterns for fluorine .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of fluorine substituents on the pyridazine core .

Q. What preliminary biological assays are suitable for evaluating its activity?

Answer: Initial screening should focus on:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphodiesterases at 1–10 µM concentrations, using fluorescence-based assays .
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values, with <50% viability at 10 µM warranting further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer: SAR strategies include:

  • Fluorine substitution : Compare 4-fluorophenyl vs. 2-fluorophenyl analogs to assess steric/electronic effects on target binding. Fluorine’s electronegativity enhances π-stacking in hydrophobic pockets .
  • Thioether linker modification : Replace the benzylthio group with methylthio or phenylthio to probe flexibility and solubility (logP changes ±0.5 units) .
  • Pyridazine core diversification : Introduce electron-withdrawing groups (e.g., –NO₂) at position 3 to modulate redox potential and metabolic stability .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or 5-HT receptors .

Q. What advanced analytical methods resolve contradictions in reported biological data?

Answer: Discrepancies in activity (e.g., inconsistent MIC values) require:

  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., sulfoxide derivatives) that may alter bioactivity .
  • Target engagement assays : SPR (surface plasmon resonance) quantifies direct binding to purified enzymes, ruling out off-target effects .
  • Crystallography : Co-crystallization with target proteins (e.g., DHFR) reveals binding modes missed in docking studies .
  • Batch-to-batch analysis : ICP-MS detects trace metal contaminants (e.g., Pd from synthesis) that could skew results .

Q. How can researchers design experiments to validate mechanistic hypotheses?

Answer: For hypothesized kinase inhibition:

  • Kinase activity assays : Use recombinant enzymes (e.g., EGFR) with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ .
  • Cellular pathway analysis : Western blotting for phosphorylated downstream targets (e.g., ERK1/2) in treated vs. untreated cells .
  • Resistance studies : Serial passage of bacterial/mammalian cells under sublethal doses identifies mutations conferring resistance, pinpointing target relevance .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm direct interaction .

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